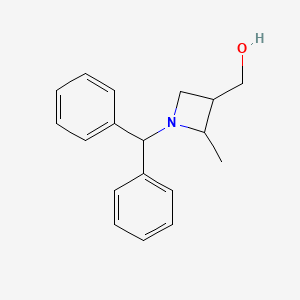
(1-Benzhydryl-2-methylazetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzhydryl-2-methylazetidin-3-yl)methanol: is a synthetic organic compound characterized by a benzhydryl group attached to an azetidine ring, which is further substituted with a methyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzhydryl-2-methylazetidin-3-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of the azetidine derivative with benzhydryl chloride in the presence of a base such as sodium hydride.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1-Benzhydryl-2-methylazetidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the azetidine ring. Reagents such as alkyl halides or acyl chlorides can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
Oxidation: Benzhydryl ketones or aldehydes.
Reduction: Benzhydryl amines.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Benzhydryl-2-methylazetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with azetidine rings.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1-Benzhydryl-2-methylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The benzhydryl group can engage in hydrophobic interactions, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzhydryl-3-methylazetidin-3-yl)methanol: Similar structure but with a different substitution pattern on the azetidine ring.
(1-Benzhydryl-2-methylazetidin-3-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
(1-Methylazetidin-3-yl)methanol: Lacks the benzhydryl group, making it less hydrophobic.
Uniqueness
(1-Benzhydryl-2-methylazetidin-3-yl)methanol is unique due to the presence of both the benzhydryl group and the hydroxymethyl group on the azetidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
(1-benzhydryl-2-methylazetidin-3-yl)methanol |
InChI |
InChI=1S/C18H21NO/c1-14-17(13-20)12-19(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18,20H,12-13H2,1H3 |
Clave InChI |
OLKZEGAXXGVFHR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
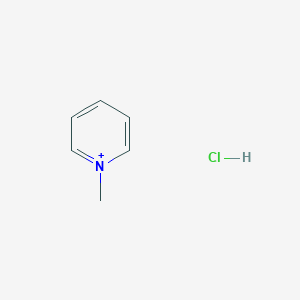
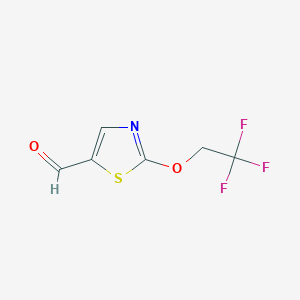
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
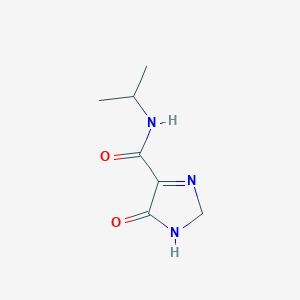
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
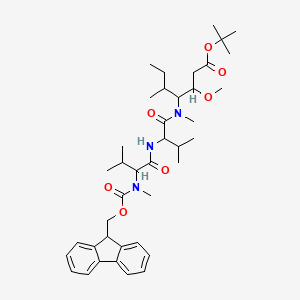
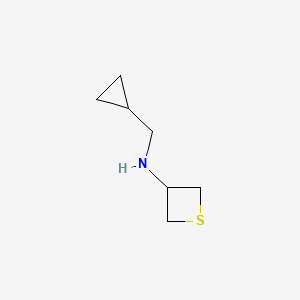
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
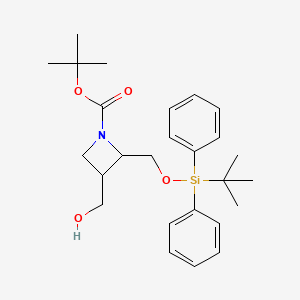
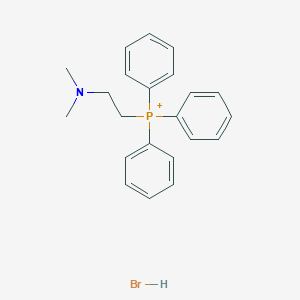
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
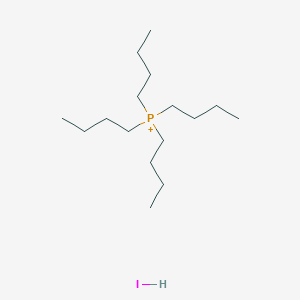
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
